molecular formula C10H12BrN B2637182 7-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 780738-23-0

7-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No. B2637182
CAS RN: 780738-23-0
M. Wt: 226.117
InChI Key: GLMATKSWEICTPR-UHFFFAOYSA-N
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Description

7-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the CAS Number: 780738-23-0 . It has a molecular weight of 226.12 . The compound is solid at room temperature .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinolines has been a subject of considerable research interest . Traditional approaches to the synthesis of C(1)-substituted tetrahydroisoquinolines include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles have been explored .


Molecular Structure Analysis

The molecular structure of 7-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline can be represented by the SMILES string Brc1ccc2CCNCc2c1 . The InChI code for the compound is 1S/C10H12BrN/c1-7-4-8-2-3-12-6-9(8)5-10(7)11/h4-5,12H,2-3,6H2,1H3 .


Chemical Reactions Analysis

The C(1)-functionalization of tetrahydroisoquinolines has been achieved through various multicomponent reactions . These reactions often involve the isomerization of an iminium intermediate .


Physical And Chemical Properties Analysis

7-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline is a solid at room temperature . It has a molecular weight of 226.12 . The compound is insoluble in water .

Scientific Research Applications

Synthesis and Chemical Properties

7-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline is a compound of interest in synthetic chemistry, often used as an intermediate in the synthesis of more complex molecules. Its reactivity and potential for further functionalization make it valuable for constructing a variety of chemical structures. For instance, its synthesis has been described through the reductive amination of Schiff's bases, showcasing its role in creating novel chemical entities (P. Zlatoidský & Bálint Gabos, 2009). Additionally, its derivatives have been synthesized for studies in biological systems, such as exploring its interaction with dopamine receptors and its potential as a neurotoxin, suggesting a biochemical application (M. Naoi et al., 1993).

Biological Activity and Neurotoxicity

Research into the biological activity of tetrahydroisoquinoline derivatives, including 7-Bromo-6-methyl variants, has indicated their potential role in neurochemical processes. Specifically, studies on N-methylated tetrahydroisoquinolines have explored their similarity to known neurotoxins like MPTP, suggesting implications for neurodegenerative diseases such as Parkinson's (M. Naoi et al., 1993). This line of research highlights the importance of these compounds in studying the mechanisms of neurotoxicity and the potential development of therapeutic agents.

Potential in Drug Discovery

The synthesis and exploration of 7-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline derivatives have implications for drug discovery, especially in the development of compounds targeting the central nervous system. For example, the study of brominated tetrahydroisoquinolines from marine sources underscores the diverse bioactive potential of these compounds, including their roles in neurological pathways (Ming Ma et al., 2007). This research paves the way for novel therapeutic agents that modulate neurotransmitter systems, offering insights into the treatment of disorders like Parkinson's disease.

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .

Future Directions

While the future directions for this specific compound are not explicitly mentioned in the search results, the synthesis of tetrahydroisoquinolines and their derivatives continues to be an active area of research . This is due to their presence in various natural and non-natural compounds with intriguing biological properties .

properties

IUPAC Name

7-bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c1-7-4-8-2-3-12-6-9(8)5-10(7)11/h4-5,12H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLMATKSWEICTPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CNCC2)C=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline

CAS RN

780738-23-0
Record name 7-bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline
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